![molecular formula C₂₂¹³CH₁₉F₂N¹⁵N₂O₆ B1140552 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2 CAS No. 1267650-42-9](/img/no-structure.png)
2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2
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Overview
Description
2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2' (DFCy2) is a novel fluorinated cytidine analogue that has been studied extensively in recent years. It is a structural analog of the natural nucleoside cytidine and is used in a variety of scientific research applications. It has been utilized in biochemical, physiological, and pharmacological studies due to its unique structure and properties.
Scientific Research Applications
Cancer Research
“2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2” is an intermediate of gemcitabine , which is a well-known antitumor compound . It is used in cancer research for the development of new therapeutic agents .
Stable Isotope Labeling
This compound is a stable isotope-labeled version of 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine . Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner .
Chemical Reference
As a small molecule compound labeled with stable isotopes, it can be used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc .
Organic Chemistry
In organic chemistry, this compound and its various types of NMR solvents can be used to study the structure, reaction mechanism, and reaction kinetics of compounds .
Metabolic Research
In metabolic research, stable isotope labeling with this compound allows researchers to study metabolic pathways in vivo in a safe manner .
Environmental Studies
In environmental studies, this compound can be used in research related to environmental pollutants and their effects .
Mechanism of Action
Target of Action
The primary target of 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 is the enzyme equilibrative nucleoside transporter (ENT) . This enzyme plays a crucial role in the metabolism of the compound.
Mode of Action
2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 is metabolized by the enzyme ENT to form 2’-deoxy-2’,2’-difluorocytidine (DFD) . This metabolite is then incorporated into DNA, which is a critical step in its mode of action .
Biochemical Pathways
The biochemical pathway affected by 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 involves the incorporation of the DFD metabolite into DNA . This process can interfere with DNA replication and transcription, leading to downstream effects such as cell cycle arrest and apoptosis.
Pharmacokinetics
It is known that the compound is soluble in dmso and ethyl acetate , which suggests that it may have good bioavailability
Result of Action
The incorporation of the DFD metabolite into DNA can lead to DNA damage and trigger apoptosis, or programmed cell death . This makes 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 a potential antitumor compound .
Action Environment
The action of 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 can be influenced by various environmental factors. For instance, the activity of the ENT enzyme can be affected by factors such as pH and temperature. Additionally, the stability of the compound may be influenced by storage conditions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2' can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2'-Deoxy-2',2'-difluorocytidine-13C,15N2'", "Benzoyl chloride", "Pyridine", "Triethylamine", "Methanol", "Chloroform", "Sodium bicarbonate", "Hydrochloric acid", "Sodium sulfate" ], "Reaction": [ "Step 1: 2'-Deoxy-2',2'-difluorocytidine-13C,15N2' is reacted with benzoyl chloride, pyridine, and triethylamine in chloroform to produce 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2'", "Step 2: The resulting product from step 1 is purified by column chromatography using methanol and chloroform as the eluent", "Step 3: The purified product from step 2 is reacted with sodium bicarbonate and hydrochloric acid in methanol to remove the benzoyl protecting groups and produce 2'-Deoxy-2',2'-difluorocytidine-13C,15N2'", "Step 4: The resulting product from step 3 is purified by column chromatography using methanol and chloroform as the eluent", "Step 5: The purified product from step 4 is reacted with sodium sulfate and methanol to produce 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2'", "Step 6: The resulting product from step 5 is purified by column chromatography using methanol and chloroform as the eluent to obtain the final product" ] } | |
CAS RN |
1267650-42-9 |
Product Name |
2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2 |
Molecular Formula |
C₂₂¹³CH₁₉F₂N¹⁵N₂O₆ |
Molecular Weight |
474.39 |
synonyms |
2’-Deoxy-2’,2’-difluoro-3’,5’-bis-O-benzoylcytidine-13C,15N2; |
Origin of Product |
United States |
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